Pinacolone

Photochemistry Ketone Reactivity Reaction Mechanism

Pinacolone (3,3-dimethyl-2-butanone) delivers unmatched steric and electronic control: its tert-butyl group withstands autoxidation, enables 99% ee biocatalytic reductions, and directs regioselective aldol additions for triazole fungicides (triadimefon, paclobutrazol) and antiviral/antitubercular intermediates. Unlike propanone or butanone, pinacolone follows clean Norrish Type I photochemistry and forms structure-H methane hydrates at reduced pressure, supporting advanced gas storage R&D. Procure ≥98% assay pinacolone—stable, predictable, and essential for chiral agrochemical and pharmaceutical synthesis.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 75-97-8
Cat. No. B1678379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinacolone
CAS75-97-8
Synonyms3,3-Dimethyl-2-butanone;  3,3 Dimethyl 2 butanone;  3,3Dimethyl2butanone;  Pinacolin;  Pinacoline;  Pinacolone;  Pinakolin; 
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)C
InChIInChI=1S/C6H12O/c1-5(7)6(2,3)4/h1-4H3
InChIKeyPJGSXYOJTGTZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.19 M
Soluble in ethanol, ether, acetone, carbon tetrachloride
Sol in water (2.44% at 15 °C);  soluble in alcohol, ether, acetone
In water, 1.9X10+4 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pinacolone (75-97-8) Procurement: tert-Butyl Methyl Ketone Industrial Baseline


Pinacolone (3,3-dimethyl-2-butanone, CAS 75-97-8) is an unsymmetrical dialkyl ketone featuring a sterically congested tert-butyl group adjacent to the carbonyl [1]. This unique molecular architecture confers distinct physicochemical properties, including a density of 0.801 g/cm³ and a boiling point of 103–106 °C, and makes it a critical synthetic precursor in agrochemical and pharmaceutical manufacturing [1]. As a key intermediate for triazole fungicides like triadimefon and plant growth regulators such as paclobutrazol, pinacolone's industrial relevance is well-established . However, its performance in downstream applications is highly sensitive to its steric and electronic profile, rendering in-class substitution a non-trivial challenge for procurement specialists.

Why Generic Ketones Cannot Substitute for Pinacolone (75-97-8) in Critical Applications


Attempting to replace pinacolone with simpler aliphatic ketones or even structurally related analogs often fails due to fundamental differences in reaction kinetics and thermodynamic behavior. The bulky tert-butyl group imposes extreme steric hindrance that fundamentally alters reaction pathways; for instance, 3,3-dimethyl-2-butanone undergoes photochemical bond scission (Norrish Type I) as its dominant reaction, while less hindered ketones like propanone and butanone exhibit mixed Type I and hydrogen-abstraction pathways depending on solvent conditions [1]. Furthermore, pinacolone's stability profile is distinct: it is stable toward autoxidation and does not readily form hydroperoxides under standard conditions, a property not universally shared by other ketones . These performance-critical differences are quantified in the evidence below, which justifies the procurement of high-purity pinacolone for specific scientific and industrial workflows.

Quantitative Differentiation Guide: Pinacolone (75-97-8) vs. Comparators


Pinacolone Exhibits Dominant Norrish Type I Bond Scission in Photochemistry vs. Mixed Pathways in Propanone and Butanone

Under photochemical conditions, pinacolone exhibits a dominant Norrish Type I (α-cleavage) reaction pathway, contrasting with the mixed Type I and hydrogen-abstraction behavior observed in less sterically hindered ketones like propanone and butanone [1]. This mechanistic divergence is directly attributable to the tert-butyl group's steric bulk, which suppresses alternative reaction channels.

Photochemistry Ketone Reactivity Reaction Mechanism

Pinacolone as a Structure-H Hydrate Former: 1.8 MPa Lower Equilibrium Pressure vs. Structure-I Methane Hydrate

Pinacolone is an effective large-molecule guest for forming structure-H (sH) clathrate hydrates with methane. At a given temperature (over the range 273–281 K), the four-phase equilibrium pressure for the system (methane + water + pinacolone) is 1.8 MPa lower than that of the structure-I methane hydrate system without pinacolone [1]. This pressure reduction is comparable to that achieved with neohexane, whereas the structurally similar pinacolyl alcohol (3,3-dimethyl-2-butanol) yields a smaller pressure reduction of 1.3 MPa and operates at pressures 0.5 MPa higher than the neohexane system [1].

Clathrate Hydrates Phase Equilibrium Gas Storage

Pinacolone Lithium Enolate Reactivity Governed by Field Effects with a 10⁴-fold Rate Range for α-Substituted Acetones

The reactivity of pinacolone lithium enolate toward a series of α- and β-heterosubstituted ketones in aldol additions is governed predominantly by substituent field/inductive effects, with a reaction rate spanning four orders of magnitude (10⁴) across different substrates [1]. An excellent linear free-energy relationship was established with σI substituent constants (r = 0.996, ρ = 6.62), demonstrating that electronic effects, not steric or chelation effects, are the primary drivers of rate enhancement [1]. This quantitative understanding allows for the rational design and selection of reaction partners for regioselective additions.

Aldol Addition Enolate Chemistry Quantitative Reactivity

High-Purity Pinacolone Synthesis: Zr-SBA-15 Catalyst Achieves 81% Selectivity and 2.7 g/g·h Productivity

In the catalytic rearrangement of pinacol to pinacolone, a Zr-incorporated SBA-15 mesoporous catalyst (Zr/Si = 10.8 mol%) achieves a pinacolone selectivity of 81% with a space-time yield of 2.7 g/g·h within 1 hour [1]. This performance offers a significant improvement over traditional homogeneous acid catalysts, which are associated with lower selectivity, catalyst separation issues, and higher waste generation.

Heterogeneous Catalysis Pinacol Rearrangement Process Optimization

Pinacolone is Stable Toward Autoxidation and Does Not Form Hydroperoxides Under Standard Conditions

Unlike many other ketones that are prone to autoxidation and hazardous peroxide formation upon exposure to air, 3,3-dimethyl-2-butanone is stable toward autoxidation and does not form hydroperoxides under standard conditions . This property is a direct consequence of the steric shielding provided by the tert-butyl group, which protects the α-position from oxygen attack.

Chemical Stability Autoxidation Safety and Storage

Pinacolone Enantioselective Bioreduction: 99% Enantiomeric Excess Achieved via Coenzyme Regeneration

In a coupled enzymatic system using alcohol dehydrogenase, the bioreduction of pinacolone proceeds with high enantioselectivity. When the reduction is coupled to the enantioselective oxidation of DL-1,2-propanediol to regenerate the coenzyme, the enantiomeric excess (e.e.) of the alcohol product approaches 99% [1]. This represents a highly efficient and atom-economical route to chiral pinacolyl alcohol derivatives, which are valuable building blocks in pharmaceutical synthesis.

Biocatalysis Enantioselective Reduction Green Chemistry

Strategic Application Scenarios for Pinacolone (75-97-8) Based on Differentiated Performance


High-Performance Agrochemical Synthesis: Triadimefon and Paclobutrazol Production

Pinacolone's role as a precursor to triazolylpinacolone is essential for manufacturing triazole fungicides (e.g., triadimefon) and plant growth regulators (e.g., paclobutrazol) . The steric bulk of the tert-butyl group is critical for the biological activity of these compounds. Substitution with a less hindered ketone would lead to analogs with significantly reduced efficacy or altered target selectivity. The quantitative reactivity data from aldol additions [1] and the high enantioselectivity achievable in bioreductions [2] support its use in creating complex, chiral agrochemicals with defined stereochemistry, which is increasingly important for product performance and regulatory approval.

Gas Storage and Separation via Structure-H Clathrate Hydrates

Pinacolone is a proven large-molecule guest for forming structure-H hydrates with methane, reducing the required equilibrium pressure by 1.8 MPa compared to a simple methane hydrate system [3]. This performance is superior to pinacolyl alcohol (1.3 MPa reduction) and matches that of neohexane, a common hydrate former. This makes pinacolone a viable candidate for developing novel, energy-efficient processes for natural gas storage, transportation, and separation. Its liquid state at ambient conditions (bp 103–106 °C) and defined thermodynamic behavior are practical advantages for engineering such systems.

Stereocontrolled Pharmaceutical Intermediates via Biocatalysis

The ability to reduce pinacolone to its corresponding chiral alcohol with nearly 99% enantiomeric excess via biocatalytic routes [2] opens a gateway to a range of high-value pharmaceutical intermediates. The resulting enantiopure pinacolyl alcohol can be further derivatized into complex molecules for antiviral, antibacterial, or antitubercular agents [4]. The predictable reactivity of pinacolone enolates in aldol additions [1] further supports its use in the rational synthesis of polyketide-like frameworks and other biologically relevant scaffolds.

Synthesis of Stable Isotope-Labeled Internal Standards (e.g., Stiripentol-d9)

Pinacolone serves as a key starting material for the synthesis of deuterated internal standards used in mass spectrometry-based drug metabolism and pharmacokinetic studies. For instance, pinacolone-d9 is used in the synthesis of Stiripentol-d9, a labeled antiepileptic drug . The compound's established reactivity, combined with its non-peroxide-forming stability , makes it a reliable and safe precursor for introducing stable isotope labels into complex molecules, ensuring high-quality analytical standards for pharmaceutical R&D.

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